3-Ethynyl-3-methoxyoxetane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

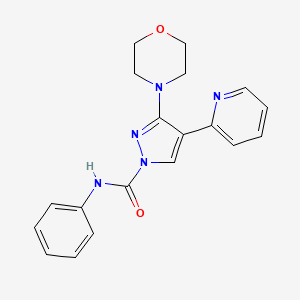

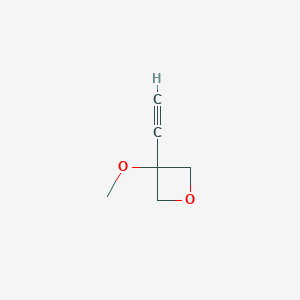

3-Ethynyl-3-methoxyoxetane is a chemical compound with the molecular formula C6H8O . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a four-membered cyclic ether (oxetane) with an ethynyl and a methoxy substituent . For a detailed structural analysis, techniques like NMR spectroscopy could be used .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility might be found in specialized chemical databases .Scientific Research Applications

UV-curable Prepolymer Synthesis

3-Ethynyl-3-methoxyoxetane derivatives have been utilized in the synthesis of novel UV-curable prepolymers. For instance, 1,3-bis[(3-ethyl-3-methoxyoxetane)propyl]tetramethyldisiloxane was synthesized through a multi-step process involving 3-ethyl-3-hydroxymethyloxetane, allyl bromide, and 1,1,3,3-tetramethyldisiloxane. The resulting prepolymer, when combined with a cationic photoinitiator, formed a photosensitive resin. This resin showcased excellent photosensitivity, thermal stability (up to 405°C), and mechanical strength, marked by tensile strength and elastic modulus values (Chen et al., 2021).

UV-Curing Material Properties

A similar compound, bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane, was prepared and its cationic UV-curing material properties were explored. This material, when UV-cured, demonstrated high thermal stability (up to 446 °C), considerable mechanical strength (tensile strength of 75.5 MPa and bending strength of 49.5 MPa), and maintained high light transmittance (above 98%), indicating its potential for use in optoelectronic applications (Liu et al., 2021).

Polymer Synthesis and Applications

Hyperbranched Polyesters Synthesis

Hyperbranched poly(ester)s with numerous pendant primary hydroxy groups were synthesized using bis(oxetane)s, such as 1,4-bis[(3-ethyl-3-oxetanylmethoxymethyl)]benzene, and 1,3,5-benzenetricarboxylic acid. The resulting polymers, although insoluble in water, were soluble in organic solvents and displayed glass transition temperatures ranging from 59–131 °C, suggesting their utility in various industrial applications (Nishikubo et al., 2006).

Chemical and Physical Properties

Dipolar Acetylenes and Mesomeric Betaines

Research on 3-ethynylquinoline and its derivatives demonstrated the formation of mesomeric betaines upon reaction with bromobenzoates, followed by N-methylation. These compounds exhibited unique dipolar characteristics and were studied using DFT calculations to understand their conformation and stability, shedding light on their potential use in designing novel molecular systems with specific electronic properties (Schmidt et al., 2016).

Safety and Hazards

Future Directions

Oxetanes, including 3-Ethynyl-3-methoxyoxetane, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . Future research may focus on exploring these properties further and incorporating oxetane rings in drug discovery campaigns .

Properties

IUPAC Name |

3-ethynyl-3-methoxyoxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-6(7-2)4-8-5-6/h1H,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZODGUXSQYCAAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COC1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2437367.png)

![2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2437369.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2437371.png)

![1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B2437374.png)

![2-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2437376.png)

![N-[(2-CHLOROPHENYL)METHYL]-4-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BUTANAMIDE](/img/structure/B2437378.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437379.png)

![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2437381.png)

![2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2437383.png)